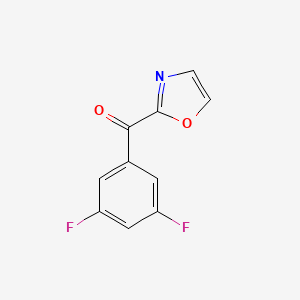

2-(3,5-Difluorobenzoyl)oxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,5-difluorophenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO2/c11-7-3-6(4-8(12)5-7)9(14)10-13-1-2-15-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHAJIVGLVWBQGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)C(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642108 | |

| Record name | (3,5-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-50-4 | |

| Record name | (3,5-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(3,5-Difluorobenzoyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthesis and characterization of 2-(3,5-Difluorobenzoyl)oxazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The strategic incorporation of a difluorinated phenyl ring and an oxazole core suggests potential applications in drug discovery, leveraging the unique physicochemical properties imparted by these moieties. This document details a proposed synthetic pathway, rooted in established chemical principles, and outlines a comprehensive characterization strategy to ensure the identity and purity of the target molecule.

Introduction: The Significance of Fluorinated Oxazoles in Medicinal Chemistry

The oxazole nucleus is a prominent scaffold in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, antimicrobial, and anticancer activities[1]. Its compact, planar structure and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged motif in drug design.

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, the 3,5-difluorophenyl group is often employed to enhance binding interactions and improve pharmacokinetic profiles. The combination of these two structural features in this compound makes it a compelling target for synthetic exploration and biological evaluation.

Proposed Synthesis of this compound

Synthetic Strategy Overview

The proposed synthesis begins with the acylation of 2-aminoethanol with 3,5-difluorobenzoyl chloride to form the intermediate N-(2-hydroxyethyl)-3,5-difluorobenzamide. This intermediate is then subjected to a cyclodehydration reaction to yield 2-(3,5-difluorophenyl)oxazoline, which is subsequently oxidized to the target compound, this compound.

Figure 1: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(2-hydroxyethyl)-3,5-difluorobenzamide and subsequent cyclization to 2-(3,5-difluorophenyl)oxazoline

This one-pot procedure combines the formation of the amide intermediate and its subsequent cyclization.

-

Reaction Setup: To a solution of 2-aminoethanol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add a base like triethylamine (1.1 eq.).

-

Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 3,5-difluorobenzoyl chloride (1.0 eq.) in DCM dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Cyclodehydration: Following the completion of the acylation, a dehydrating agent such as thionyl chloride (SOCl₂) or Burgess reagent can be added to facilitate the cyclization to the oxazoline. The reaction conditions for this step will vary depending on the chosen reagent. For instance, with SOCl₂, the reaction is typically performed at reflux.

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Oxidation of 2-(3,5-difluorophenyl)oxazoline to this compound

The oxidation of the oxazoline to the corresponding oxazole introduces the desired aromaticity.

-

Reaction Setup: Dissolve the purified 2-(3,5-difluorophenyl)oxazoline (1.0 eq.) in a suitable solvent like toluene or acetonitrile in a round-bottom flask.

-

Oxidation: Add an oxidizing agent such as manganese dioxide (MnO₂) or a copper(II)-based reagent. The reaction is typically heated to reflux and monitored by TLC. The oxidation of oxazolines to oxazoles is a well-established transformation[2].

-

Work-up and Purification: After the reaction is complete, the solid oxidant is removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford the final product, this compound.

Comprehensive Characterization

A thorough characterization of the synthesized this compound is crucial to confirm its structure and assess its purity. The following spectroscopic techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | m | 2H | H-4' and H-5' of oxazole ring |

| ~7.6-7.8 | m | 2H | H-2'', H-6'' of difluorophenyl ring |

| ~7.1-7.3 | m | 1H | H-4'' of difluorophenyl ring |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~160-165 (d, J ≈ 250 Hz) | C-3'' and C-5'' (C-F) |

| ~155-160 | C=O |

| ~140-145 | C-2 of oxazole |

| ~130-135 | C-4' and C-5' of oxazole |

| ~125-130 (t, J ≈ 30 Hz) | C-1'' |

| ~110-115 (d, J ≈ 25 Hz) | C-2'' and C-6'' |

| ~105-110 (t, J ≈ 25 Hz) | C-4'' |

Note: The predicted chemical shifts and coupling constants are estimations based on known values for similar structures and may vary.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3150 | Medium | C-H stretch (aromatic) |

| ~1720-1740 | Strong | C=O stretch (benzoyl ketone) |

| ~1600-1620 | Medium | C=C stretch (aromatic) |

| ~1550-1580 | Medium | C=N stretch (oxazole ring) |

| ~1100-1300 | Strong | C-F stretch |

| ~1000-1100 | Strong | C-O-C stretch (oxazole ring) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Expected Fragmentation Pattern (Electron Ionization - EI):

The mass spectrum is expected to show a molecular ion peak [M]⁺. Key fragmentation pathways would likely involve the cleavage of the bond between the carbonyl group and the oxazole ring, leading to the formation of the 3,5-difluorobenzoyl cation and the oxazolyl radical, or vice versa. The fragmentation pattern of 2-aroyloxazoles often shows characteristic losses of CO and other small neutral molecules[3][4].

Table of Expected Data:

| Technique | Expected Result |

| ¹H NMR | Signals corresponding to the oxazole and difluorophenyl protons. |

| ¹³C NMR | Resonances for all carbon atoms, with characteristic C-F couplings. |

| IR | Strong absorption for the carbonyl group and C-F bonds. |

| MS (EI) | Molecular ion peak and characteristic fragmentation pattern. |

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the synthesis and characterization process, emphasizing the self-validating nature of the protocol.

Figure 2: Experimental workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide presents a robust and scientifically sound approach to the synthesis and characterization of this compound. The proposed synthetic route is based on well-established organic transformations, offering a high probability of success. The comprehensive characterization plan ensures the unambiguous identification and purity assessment of the final product. This molecule represents a valuable building block for the development of novel therapeutic agents, and this guide provides the necessary framework for its successful preparation and validation in a research setting.

References

-

Joshi, S., & Choudhary, A. N. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 83(5), 785-797. [Link]

-

Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A new and simple synthesis of oxazoles from ketones. Tetrahedron Letters, 13(23), 2369-2372. [Link]

-

Shaikh, A. A., & Ganesan, A. (2009). A solid-phase Van Leusen reaction for the synthesis of 5-substituted oxazoles. Tetrahedron Letters, 50(17), 1895-1897. [Link]

-

Kulkarni, B. A., & Ganesan, A. (1999). An ion-exchange resin-catalysed Van Leusen reaction. Tetrahedron Letters, 40(30), 5637-5638. [Link]

-

Varsal Chemical. (n.d.). TosMIC Whitepaper. Retrieved from [Link]

-

Chemguide. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

University of Regensburg. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Agnello, R. M., & Chafin, A. P. (2007). Mass spectra of aromatic 3‐methylisoxazolo‐ and 2‐methyloxazolopyridines. Journal of Heterocyclic Chemistry, 44(4), 815-819. [Link]

-

Swellmeen, L. (2016). 1, 3-Oxazole derivatives: a review of biological activities as antipathogenic. Der Pharma Chemica, 8(13), 269-286. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Polothi, R., Raolji, G. S. B., Sastry, K. V., Sheelam, K., Tuniki, B., & Thodupunuri, P. (2018). Synthesis and Biological Evaluation of 1,2,4-Oxadiazole linked 1,3,4-Oxadiazole Derivatives as Tubulin Binding Agents. Figshare. [Link]

-

eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

Slideshare. (n.d.). Fragmentation Pattern of Mass Spectrometry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). NMR Spectra of Products. Retrieved from [Link]

-

MDPI. (2018). Radziszewski-Type Oxidation of 3,5-di(α-cyanostyryl)-1,2,4-thiadiazoles. Retrieved from [Link]

-

MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]

-

Neha, K., Ali, F., Haider, K., Khasimbi, & Wakode, S. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(23), 3445-3463. [Link]

-

SpectraBase. (n.d.). Oxazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Rashamuse, K., & van Otterlo, W. A. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1648. [Link]

-

El-Faham, A., & Albericio, F. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1648. [Link]

-

El-Sayed, M. A., & El-Shorbagi, A. N. (1998). 13 C NMR Spectra of Some Substituted 1, 2, 4-Oxidiazoles and 4, 5-Dihydro-1, 2, 4-Oxadiazoles. Spectroscopy Letters, 31(5), 987-996. [Link]

-

Gulea, M. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. InTech. [Link]

Sources

spectroscopic analysis of 2-(3,5-Difluorobenzoyl)oxazole

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(3,5-Difluorobenzoyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Preamble: The Analytical Imperative for Novel Heterocycles

In the landscape of medicinal chemistry and materials science, heterocyclic compounds bearing the oxazole scaffold are of paramount importance due to their diverse pharmacological activities and unique photophysical properties.[1][2] The introduction of a difluorinated benzoyl moiety, as in this compound, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Therefore, rigorous and unambiguous structural characterization is not merely a procedural step but the foundational pillar upon which all subsequent research and development rests.

This guide eschews a generic template, instead presenting a holistic analytical workflow grounded in first principles. We will dissect the anticipated spectroscopic signature of this compound across a suite of core analytical techniques. The causality behind each predicted signal and the logic underpinning each experimental protocol are elucidated to provide a framework for the confident characterization of this and structurally related molecules.

Molecular Architecture & Predicted Spectroscopic Behavior

The structure of this compound integrates three key components: a 3,5-difluorophenyl ring, a central carbonyl linker, and a 5-membered oxazole ring. This conjugated system dictates its electronic properties, while the specific arrangement and electronegativity of its atoms create a unique magnetic and vibrational environment. Our analysis will proceed by systematically probing these features.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information regarding the chemical environment, connectivity, and number of magnetically active nuclei. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.

Proton (¹H) NMR Spectroscopy

Expertise & Causality: The ¹H NMR spectrum will be defined by two distinct regions: the downfield aromatic region for the phenyl and oxazole protons and the absence of any upfield aliphatic signals. The electron-withdrawing nature of the carbonyl group and the electronegativity of the fluorine atoms will deshield the aromatic protons. The protons on the oxazole ring are expected to be in a highly deshielded environment due to the electronic nature of the heterocycle.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H4' | 7.20 - 7.35 | Triplet of triplets (tt) | JH-F ≈ 8.5 Hz, JH-H ≈ 2.3 Hz | Coupling to two equivalent fluorine atoms and two ortho protons (H2', H6'). |

| H2', H6' | 7.95 - 8.10 | Doublet of triplets (dt) | JH-H ≈ 2.3 Hz, JH-F ≈ 5.5 Hz | Symmetrically equivalent. Coupling to the para proton (H4') and meta fluorine atoms. |

| H5'' (Oxazole) | 7.40 - 7.55 | Doublet (d) | JH-H ≈ 0.8 Hz | Protons on the oxazole ring typically appear in this region.[3] Small coupling to H4''. |

| H4'' (Oxazole) | 7.90 - 8.05 | Doublet (d) | JH-H ≈ 0.8 Hz | Deshielded relative to H5'' due to proximity to the benzoyl group. |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[4]

-

Data Acquisition: Acquire the spectrum at 25 °C. A standard pulse program with a 90° pulse angle, a relaxation delay of 2-5 seconds, and 16-32 scans is typically sufficient.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals to determine the relative number of protons.

Fluorine (¹⁹F) NMR Spectroscopy

Expertise & Causality: ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it exceptionally useful for analyzing fluorinated compounds.[5] Since the two fluorine atoms in this compound are chemically and magnetically equivalent, they will produce a single resonance. The chemical shift will be influenced by the aromatic system, and its multiplicity will be determined by coupling to the neighboring aromatic protons.[6]

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, CFCl₃ as standard)

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

|---|

| F3', F5' | -108 to -112 | Triplet (t) | JF-H ≈ 5.5 Hz | Symmetrically equivalent. Coupling to the two ortho protons (H2', H6'). The shift is typical for fluorobenzenes.[5] |

Experimental Protocol: ¹⁹F NMR

-

Sample Preparation: The same sample prepared for ¹H NMR can be used. An external reference like CFCl₃ may be used if not already present.

-

Instrumentation: Use an NMR spectrometer equipped with a multinuclear probe tuned to the ¹⁹F frequency.

-

Data Acquisition: Acquire the spectrum with proton decoupling to simplify the spectrum to a singlet, or without decoupling to observe the coupling to protons as predicted. A wider spectral width is typically used compared to ¹H NMR.

-

Data Processing: Process the data similarly to ¹H NMR. Reference the spectrum to an appropriate standard (e.g., CFCl₃ at 0.00 ppm).

Carbon (¹³C) NMR Spectroscopy

Expertise & Causality: The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon will be the most downfield signal. The carbons directly bonded to fluorine will appear as doublets due to strong one-bond C-F coupling (¹JC-F), which is a definitive diagnostic feature.[7]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (from C-F coupling) | Rationale |

|---|---|---|---|

| C=O | 175 - 180 | Singlet | Typical chemical shift for a ketone/ester carbonyl conjugated with an aromatic system. |

| C3', C5' | 162 - 164 | Doublet (¹JC-F ≈ 250 Hz) | Directly attached to fluorine, resulting in a large one-bond coupling constant and significant deshielding.[7] |

| C2'' (Oxazole) | 158 - 162 | Singlet | Carbon in the oxazole ring attached to the benzoyl group. |

| C5'' (Oxazole) | 128 - 132 | Singlet | Oxazole ring carbon. |

| C4'' (Oxazole) | 140 - 144 | Singlet | Oxazole ring carbon. |

| C1' | 135 - 138 | Triplet (³JC-F ≈ 8 Hz) | Ipso-carbon of the phenyl ring, coupled to two meta fluorine atoms. |

| C2', C6' | 114 - 118 | Doublet (²JC-F ≈ 25 Hz) | Coupled to one ortho fluorine atom. |

| C4' | 112 - 115 | Triplet (³JC-F ≈ 22 Hz) | Coupled to two meta fluorine atoms. |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: A more concentrated sample (~20-30 mg in 0.6 mL CDCl₃) is often required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Instrumentation: Use a high-field NMR spectrometer with a multinuclear probe.

-

Data Acquisition: Acquire a proton-decoupled spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio, especially for quaternary carbons.

-

Data Processing: Process the data similarly to ¹H NMR. Reference the CDCl₃ solvent peak to δ 77.16 ppm.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The most prominent and diagnostic peak will be the carbonyl (C=O) stretch. Its frequency is sensitive to conjugation; being attached to both an aromatic and a heterocyclic ring will likely place it in the 1660-1680 cm⁻¹ range. Other key vibrations include the C-F, C=N, and C-O stretches.[3]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Rationale |

|---|---|---|---|

| 3100 - 3150 | Medium-Weak | Aromatic & Heterocyclic C-H stretch | Characteristic of sp² C-H bonds. |

| 1665 - 1685 | Strong, Sharp | C=O stretch (ketone) | The most intense peak, characteristic of the benzoyl carbonyl group. |

| 1580 - 1620 | Medium-Strong | C=C and C=N stretches | Vibrations from the aromatic and oxazole rings. |

| 1200 - 1350 | Strong | C-O stretch | From the oxazole ring ether linkage. |

| 1100 - 1150 | Strong | C-F stretch | A strong, characteristic absorption for aryl fluorides. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (~1-2 mg) of the solid, dry sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample using the anvil to ensure good contact and collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Data Analysis: The instrument software automatically generates the transmittance or absorbance spectrum. Identify the major absorption peaks and correlate them to functional groups.[3]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Causality: High-resolution mass spectrometry (HRMS) provides an exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₀H₅F₂NO₂). The fragmentation pattern under electron ionization (EI) can offer structural confirmation. The weakest bond, between the carbonyl carbon and the oxazole ring, is a likely point of initial cleavage.

-

Molecular Formula: C₁₀H₅F₂NO₂

-

Monoisotopic Mass: 209.0288 g/mol

Predicted Fragmentation Pathway (EI-MS)

-

Molecular Ion (M⁺˙): The parent peak at m/z = 209.

-

Fragment 1 (m/z = 141): Loss of the oxazole ring radical (•C₃H₂NO), leading to the highly stable 3,5-difluorobenzoyl cation [F₂C₆H₃CO]⁺. This is expected to be a major fragment.

-

Fragment 2 (m/z = 113): Subsequent loss of carbon monoxide (CO) from the benzoyl cation (m/z 141) to form the 3,5-difluorophenyl cation [F₂C₆H₃]⁺.

-

Fragment 3 (m/z = 69): The oxazole cation [C₃H₂NO]⁺ may also be observed.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, equipped with an Electrospray Ionization (ESI) source.[4]

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy (< 5 ppm).

-

Data Analysis: Identify the protonated molecular ion [M+H]⁺ at m/z 210.0366. Use the instrument software to calculate the elemental composition from the exact mass and compare it with the theoretical formula.

UV-Visible Spectroscopy: Probing the Conjugated System

Expertise & Causality: UV-Vis spectroscopy measures the electronic transitions within the molecule. The extended π-conjugated system of the benzoyl-oxazole structure is expected to result in strong absorption in the UVA region, typically arising from π → π* transitions.[8][9]

Predicted UV-Vis Data (in Ethanol)

| Parameter | Predicted Value | Rationale |

|---|

| λmax | 330 - 350 nm | The benzoyl-oxazole chromophore is an extended conjugated system. Similar benzoxazole derivatives absorb in this range.[9][10] |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of known concentration (e.g., 10⁻³ M). Prepare a series of dilutions (e.g., 10⁻⁵ M) for analysis.[8]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Fill a quartz cuvette with the pure solvent to serve as a blank. Record the absorption spectrum of the sample solution over a range of 200-500 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). If the concentration and path length are known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law.

Integrated Analytical Workflow

The power of spectroscopic analysis lies not in a single technique but in the congruent story told by all. The workflow below illustrates the logical progression from a newly synthesized compound to a fully validated structure.

Caption: A self-validating workflow for spectroscopic analysis.

By integrating the data—confirming the molecular formula by HRMS, identifying all functional groups by IR, mapping the complete carbon-hydrogen framework and fluorine positions by NMR, and characterizing the electronic properties by UV-Vis—one can achieve an unequivocal structural assignment for this compound. This multi-technique approach ensures the scientific integrity required for advanced research and development.

References

-

A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. (2022). Brazilian Journal of Pharmaceutical Sciences, 58. [Link]

-

A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. (2022). SciELO. [Link]

-

Blastik, Z. E., et al. (2019). General approach to 2-fluoroalkyl 1,3-azoles via the tandem ring opening and defluorinative annulation of N-fluoroalkyl-1,2,3-triazoles. Nature Communications, 10(1), 405. [Link]

-

Di Lonardo, G., Trombetti, A., & Zauli, C. (1968). Vapour spectrum of benzoxazole in the near ultraviolet. Journal of the Chemical Society B: Physical Organic, 756-759. [Link]

-

Gerig, J. T. (2003). Fluorine NMR. Encyclopedia of Life Sciences. [Link]

-

Li, W., et al. (2008). 1H,13C, 19F NMR, and ESI Mass Spectral Characterization of Two Geminal Difluorosteroids. Magnetic Resonance in Chemistry, 46(12), 1160-1164. [Link]

-

The UV-Vis absorption spectra of (a) 4-(phenylazo)benzoyl chloride... (n.d.). ResearchGate. [Link]

-

Supporting Information for "Palladium-Catalyzed Synthesis of Dihydropyrans and Their Application in Various Coupling Reactions". (2016). The Royal Society of Chemistry. [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2021). Semantic Scholar. [Link]

-

Mass Spectrometry of Oxazoles. (1979). Semantic Scholar. [Link]

-

Synthetic approaches for oxazole derivatives: A review. (2021). ResearchGate. [Link]

-

Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. (2015). International Journal of Chemical and Physical Sciences, 4. [Link]

- Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A (Vol. 60). John Wiley & Sons.

-

Kirk, K. L., et al. (1978). Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2-, 4-, and 5-Fluoro-1-methylimidazole. Journal of Heterocyclic Chemistry, 15(7), 1123-1127. [Link]

-

Ghashghaei, O., & Souldozi, A. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1640. [Link]

-

Demchenko, A., et al. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 13(1), 6. [Link]

-

Guarracino, D., et al. (1995). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Journal of the American Society for Mass Spectrometry, 6(10), 962-971. [Link]

-

Churakov, A. M., et al. (2017). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. Molbank, 2017(2), M940. [Link]

-

Bowie, J. H., et al. (1968). The mass spectra of some alkyl and aryl oxazoles. Organic Mass Spectrometry, 1(1), 13-28. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. content.e-bookshelf.de [content.e-bookshelf.de]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. biophysics.org [biophysics.org]

- 6. 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. scielo.br [scielo.br]

- 9. scielo.br [scielo.br]

- 10. Vapour spectrum of benzoxazole in the near ultraviolet - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

physical and chemical properties of 2-(3,5-Difluorobenzoyl)oxazole

An In-depth Technical Guide to 2-(3,5-Difluorobenzoyl)oxazole

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details its fundamental physicochemical properties, reactivity, and stability, offering insights grounded in established chemical principles. Furthermore, it outlines detailed, field-proven protocols for its synthesis, purification, and analytical characterization. This guide is intended for researchers, chemists, and drug development professionals, providing the necessary technical depth to support advanced research and application development.

Molecular Structure and Core Properties

This compound is a molecule featuring a central oxazole ring linked to a 3,5-difluorophenyl group via a carbonyl bridge. The oxazole ring is a five-membered aromatic heterocycle containing nitrogen and oxygen, which imparts specific electronic properties and reactivity patterns.[1] The difluorobenzoyl moiety significantly influences the molecule's polarity, metabolic stability, and binding affinities in biological systems.[2]

Table 1: Core Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | (3,5-Difluorophenyl)(oxazol-2-yl)methanone | N/A |

| CAS Number | 898760-50-4 | [3] |

| Molecular Formula | C₁₀H₅F₂NO₂ | [3] |

| Molecular Weight | 209.15 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | General Knowledge |

| Solubility | Predicted to be soluble in polar organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in water. | General Knowledge |

| Melting Point | Not reported, but expected to be a crystalline solid with a defined melting point. | N/A |

Synthesis and Purification Workflow

The synthesis of 2-substituted oxazoles can be achieved through several established routes, most commonly involving the condensation and cyclization of precursors.[4] For this compound, a highly efficient method involves the reaction of an activated carboxylic acid derivative with an isocyanide compound.

Rationale for Synthetic Strategy

The chosen synthetic pathway leverages the van Leusen oxazole synthesis, which is a robust and versatile method for creating the oxazole ring from tosylmethyl isocyanide (TosMIC) and an acylating agent.[5] An alternative, modern approach involves the direct coupling of the carboxylic acid (3,5-Difluorobenzoic acid) with an isocyanoacetate, activated in situ. This avoids the need to pre-form a harsh acid chloride and demonstrates broad functional group tolerance.[4]

Visualization of Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from 3,5-difluorobenzoic acid.

Materials:

-

3,5-Difluorobenzoic acid

-

Methyl isocyanoacetate

-

4-(Dimethylamino)pyridine triflate (DMAP-Tf)

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,5-difluorobenzoic acid (1.0 eq).

-

Dissolve the acid in anhydrous DCM (0.1 M concentration).

-

Add DMAP-Tf (1.3 eq) to the solution. The formation of an in situ acylpyridinium salt is the critical activation step.[4]

-

Add methyl isocyanoacetate (1.2 eq) followed by the dropwise addition of DIPEA (1.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

Protocol: Purification

Objective: To purify the crude product using column chromatography.

Procedure:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

-

Load the crude product (adsorbed onto a small amount of silica) onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent in vacuo to yield the purified this compound as a solid.

Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by the interplay between the electron-deficient difluorophenyl ring and the aromatic oxazole core.

-

Oxazole Ring Reactivity : The oxazole ring is a weak base.[6] It can undergo electrophilic substitution, typically at the C5 position, especially when activated by electron-donating groups.[1] The nitrogen atom at position 3 is pyridine-like and can be protonated or alkylated.[7] The ring can also participate as a diene in Diels-Alder reactions.[6]

-

Carbonyl Group Reactivity : The ketone linkage is susceptible to nucleophilic attack. Reduction with agents like sodium borohydride would yield the corresponding alcohol.

-

Stability : The compound is generally stable under standard laboratory conditions. Oxazoles are thermally stable entities.[1] However, strong acidic or basic conditions can promote hydrolysis of the amide-like linkage within the oxazole ring or the ketone group. Benzoyl compounds can exhibit instability in the presence of strong nucleophiles.[8] Substituted oxazoles can be unstable toward hydrolytic ring-opening, particularly with certain substitution patterns.[9]

Spectroscopic Analysis and Characterization

Structural confirmation is paramount and is achieved through a combination of spectroscopic techniques.

Protocol: NMR Spectroscopy

Objective: To confirm the molecular structure using ¹H, ¹³C, and ¹⁹F NMR.

Procedure:

-

Prepare a sample by dissolving ~5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.[10]

-

Process the data and analyze the chemical shifts, coupling constants, and integration.

Expected Spectral Features:

-

¹H NMR:

-

Signals in the aromatic region (δ 7.0-8.5 ppm).

-

The protons on the oxazole ring will appear as distinct signals.

-

The protons on the difluorophenyl ring will show characteristic splitting patterns due to H-F coupling.

-

-

¹³C NMR:

-

A signal for the carbonyl carbon (C=O) around δ 160-170 ppm.[10]

-

Signals for the oxazole ring carbons (typically δ 120-160 ppm).

-

Signals for the difluorophenyl ring carbons, which will appear as doublets or triplets due to C-F coupling.

-

-

¹⁹F NMR:

-

A single resonance for the two equivalent fluorine atoms on the phenyl ring, likely around δ -105 to -115 ppm (relative to CFCl₃).[10]

-

Applications in Research and Drug Development

The oxazole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[11][12] The presence of the difluorophenyl moiety is a common strategy in drug design to enhance metabolic stability and modulate binding affinity by acting as a bioisostere for other groups and participating in hydrogen bonding.[2]

Potential Research Applications:

-

Fragment-Based Drug Discovery (FBDD): Can serve as a starting fragment for developing inhibitors of enzymes like kinases or proteases.

-

Lead Optimization: The difluoro substitution pattern can be used to fine-tune the electronic and pharmacokinetic properties of a lead compound.

-

Materials Science: Aromatic heterocyclic compounds are explored for applications in organic electronics and as fluorescent probes.

Safety and Handling

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place away from strong oxidizing agents.

-

Toxicity: Specific toxicity data is not available. Treat as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact.

References

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). National Institutes of Health (NIH). Available at: [Link]

-

Oxazole. Wikipedia. Available at: [Link]

-

Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]

-

Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. Available at: [Link]

-

Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2014). National Institutes of Health (NIH). Available at: [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). MDPI. Available at: [Link]

-

On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (2021). National Institutes of Health (NIH). Available at: [Link]

-

Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. (2014). National Institutes of Health (NIH). Available at: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2019). ResearchGate. Available at: [Link]

-

Investigating the Stability of Benzoyl Peroxide in Over-the-Counter Acne Medications. US Pharmacist. Available at: [Link]

-

13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. (2011). ResearchGate. Available at: [Link]

-

13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound CAS#: 898760-50-4 [m.chemicalbook.com]

- 4. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Oxazole - Wikipedia [en.wikipedia.org]

- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 8. researchgate.net [researchgate.net]

- 9. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]

- 11. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Mechanism of Action of 2-(3,5-Difluorobenzoyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The compound 2-(3,5-Difluorobenzoyl)oxazole combines this versatile heterocycle with a difluorinated benzoyl moiety, a substitution pattern known to enhance metabolic stability and target affinity.[3] While direct mechanistic studies on this specific molecule are not extensively documented in public literature, its structural components suggest several plausible and compelling mechanisms of action. This guide provides a technical framework for elucidating the biological activity of this compound, focusing on hypothesized targets and the experimental workflows required for their validation. We will explore its potential as an inhibitor of key signaling pathways implicated in oncology and inflammation, providing field-proven protocols and the scientific rationale behind them.

Introduction: The Scientific Rationale

The chemical architecture of this compound presents a compelling case for its potential as a targeted therapeutic agent. The oxazole ring is a bioisostere for other functional groups and is capable of engaging in various non-covalent interactions with biological targets like enzymes and receptors.[1] Marketed drugs such as the tyrosine kinase inhibitor Mubritinib and the COX-2 inhibitor Oxaprozin feature an oxazole core, underscoring its therapeutic relevance.[1]

The addition of the 3,5-difluorobenzoyl group is particularly significant. Fluorine substitution is a common strategy in modern drug design to modulate physicochemical properties. The strong electron-withdrawing nature of fluorine can influence the electronic distribution of the entire molecule, potentially increasing binding affinity to target proteins. Furthermore, the C-F bond is highly stable, which can block metabolic pathways and enhance the compound's pharmacokinetic profile.[3]

Given these structural features, this guide will focus on three primary, scientifically-grounded hypotheses for the mechanism of action of this compound:

-

Inhibition of Protein Kinases: Many kinase inhibitors utilize scaffolds that can interact with the ATP-binding pocket. The structure of our target compound is amenable to such interactions.

-

Modulation of the NF-κB Signaling Pathway: The transcription factor NF-κB is a central regulator of inflammation and cell survival, making it a prime target for anti-inflammatory and anticancer agents.[4]

-

Inhibition of Cyclooxygenase-2 (COX-2): As a key enzyme in the inflammatory cascade, COX-2 is a well-established target for non-steroidal anti-inflammatory drugs (NSAIDs).[5]

The following sections will detail the experimental strategies required to systematically investigate each of these potential mechanisms.

Foundational Analysis: Cellular Viability and Cytotoxicity

Before delving into specific mechanistic pathways, it is crucial to first establish the compound's effect on cell viability. This foundational screen determines the concentration range over which the compound exhibits biological activity and informs the design of subsequent, more targeted assays. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a relevant cancer cell line (e.g., A549, MCF-7).

Pillar of Trustworthiness: This protocol includes controls for background absorbance (medium only) and solvent effects (vehicle control), ensuring that the observed effects are directly attributable to the test compound.

Materials:

-

96-well flat-bottom plates

-

Cancer cell line of interest (e.g., A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring >95% viability via Trypan Blue exclusion.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[7]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium from the stock solution. A typical concentration range for an initial screen would be 0.1 µM to 100 µM.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a blank control (medium only).

-

Incubate the plate for 48 or 72 hours.[6]

-

-

MTT Addition and Incubation:

-

After the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.[7]

-

-

Solubilization and Absorbance Reading:

-

Carefully aspirate the medium without disturbing the formazan crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the crystals.[7]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

| Compound | Cell Line | Incubation Time (h) | IC50 (µM) [Hypothetical] |

| This compound | A549 | 48 | 5.2 |

| Doxorubicin (Positive Control) | A549 | 48 | 0.8 |

Hypothesis 1: Protein Kinase Inhibition

The dysregulation of protein kinases is a hallmark of cancer, making them one of the most important classes of drug targets.[8] The structural motifs within this compound are common in ATP-competitive kinase inhibitors. The following workflow outlines a strategy to identify if the compound inhibits kinase activity and to characterize its mechanism.

Workflow for Kinase Inhibitor Characterization

Caption: Workflow for identifying and characterizing kinase inhibitory activity.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a general method to screen for inhibitors of a specific kinase (e.g., EGFR, BRAF). Many commercial kits are available for this purpose.

Pillar of Expertise: The choice of ATP concentration is critical. Performing the assay at the Kₘ value for ATP allows for the sensitive detection of ATP-competitive inhibitors.[9]

Materials:

-

Recombinant human kinase

-

Kinase-specific substrate peptide

-

ATP solution

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

-

Known kinase inhibitor (positive control)

-

384-well white plates

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Prepare serial dilutions of this compound.

-

Reaction Setup:

-

Add kinase, substrate, and test compound (or vehicle) to the wells of the plate.

-

Allow the compound to pre-incubate with the enzyme for 15-30 minutes.

-

-

Initiation of Reaction:

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase.

-

Incubate for the recommended time (e.g., 60 minutes) at the recommended temperature (e.g., 30°C).

-

-

Detection:

-

Stop the kinase reaction and add the detection reagent. This reagent typically quantifies the amount of ADP produced (for ADP-Glo™) or the phosphorylation status of the substrate.

-

Incubate as required by the detection system.

-

-

Data Acquisition: Read the signal (luminescence or fluorescence) on a plate reader.

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve. To further elucidate the mechanism, the assay can be repeated with varying concentrations of ATP. An increase in IC50 with increasing ATP concentration is indicative of an ATP-competitive inhibitor.[10]

Hypothesis 2: Inhibition of Cyclooxygenase-2 (COX-2)

Given that the oxazole-containing drug Oxaprozin is a known COX-2 inhibitor, it is plausible that this compound could act through a similar mechanism.[1] COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[5]

Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis

Caption: The COX-2 enzymatic pathway and the point of potential inhibition.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This assay measures the peroxidase activity of COX-2, which generates a fluorescent product.[11]

Pillar of Authoritative Grounding: This protocol is based on established commercial kits and methods cited in peer-reviewed literature for high-throughput screening of COX inhibitors.[11][12]

Materials:

-

Human recombinant COX-2 enzyme[11]

-

COX Assay Buffer[11]

-

COX Probe (e.g., Amplex™ Red)[12]

-

Heme (cofactor)

-

Arachidonic acid (substrate)[13]

-

Celecoxib (selective COX-2 inhibitor, positive control)[11]

-

96-well black opaque plate

Procedure:

-

Enzyme and Control Preparation:

-

Dilute the COX-2 enzyme in cold COX Assay Buffer.

-

In designated wells, add the diluted test inhibitor (this compound) or the positive control (Celecoxib).

-

For enzyme control wells (100% activity), add the appropriate solvent (e.g., DMSO).

-

-

Reaction Mix Preparation:

-

Prepare a reaction mix containing COX Assay Buffer, Heme, and the COX Probe.

-

Add 80 µL of the reaction mix to each well.

-

-

Enzyme Addition:

-

Add 10 µL of the diluted COX-2 enzyme to all wells except the "no enzyme" background control.

-

Incubate for 10-15 minutes at 37°C.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells simultaneously using a multichannel pipette.

-

Immediately begin measuring the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.[11]

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). The percent inhibition is determined by comparing the reaction rate in the presence of the test compound to the enzyme control. An IC50 value can be generated from a dose-response curve.

| Compound | IC50 (µM) [Hypothetical] |

| This compound | 1.5 |

| Celecoxib (Positive Control) | 0.45[11] |

Hypothesis 3: Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. Its constitutive activation is a feature of many cancers and inflammatory diseases.[4][14] Inhibiting this pathway is a key therapeutic strategy.

Signaling Pathway: TNF-α Induced Canonical NF-κB Activation

Caption: Overview of the canonical NF-κB pathway and a potential point of inhibition.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This cell-based assay quantifies the activity of the NF-κB pathway by measuring the expression of a reporter gene (luciferase) under the control of an NF-κB response element.[14]

Pillar of Self-Validation: This protocol requires co-transfection or a stable cell line with the reporter construct, providing a direct readout of transcriptional activity. A parallel cell viability assay (like MTT) should be run to ensure that decreased luciferase signal is due to pathway inhibition and not general cytotoxicity.

Materials:

-

HEK293 cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid

-

Transfection reagent

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Luciferase assay system (e.g., Promega's Luciferase Assay System)

-

96-well white, clear-bottom plates

-

Luminometer

Procedure:

-

Transfection:

-

Seed HEK293 cells in a 96-well plate.

-

Transfect the cells with the NF-κB luciferase reporter plasmid according to the transfection reagent manufacturer's protocol.

-

Allow cells to recover and express the reporter for 24 hours. (Alternatively, use a stable cell line expressing the reporter).

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the NF-κB pathway by adding TNF-α (e.g., 10 ng/mL) to all wells except the unstimulated control.

-

Incubate for an additional 6-8 hours.

-

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with PBS.

-

Lyse the cells using the lysis buffer provided with the luciferase assay kit.

-

Transfer the cell lysate to an opaque 96-well plate suitable for luminometry.

-

Add the luciferase substrate to each well and immediately measure the luminescence.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein content to account for differences in transfection efficiency and cell number. Calculate the percent inhibition of TNF-α-induced NF-κB activity for each compound concentration.

Conclusion and Future Directions

This guide proposes a structured, hypothesis-driven approach to elucidate the mechanism of action of this compound. The structural elements of the molecule strongly suggest its potential as an inhibitor of key cellular signaling pathways involved in cancer and inflammation, specifically protein kinases, COX-2, and the NF-κB cascade.

The provided experimental workflows—from foundational cytotoxicity screening to specific, target-oriented enzymatic and cell-based assays—offer a comprehensive and technically sound roadmap for investigation. Successful validation of any of these hypotheses would position this compound as a promising lead compound for further preclinical development. Subsequent steps would involve selectivity profiling against a broader panel of kinases or other targets, in vivo efficacy studies in relevant disease models, and detailed pharmacokinetic and toxicological evaluation.

References

-

Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PubMed Central. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health (NIH). [Link]

-

COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

-

COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]

-

MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PubMed Central, National Institutes of Health (NIH). [Link]

-

Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. National Institutes of Health (NIH). [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

-

In vitro benchmarking of NF-κB inhibitors. PubMed Central, National Institutes of Health (NIH). [Link]

-

Pharmacological approaches to understanding protein kinase signaling networks. PubMed Central. [Link]

-

Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central, National Institutes of Health (NIH). [Link]

-

B-cell Specific Inhibitors of NF-κB Activation. National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH). [Link]

- Fluorobenzene oxazole compound and application thereof.

-

A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

-

Fragment-Based Design of Kinase Inhibitors: A Practical Guide. Springer Protocols. [Link]

- Benzene sulfonamide thiazole and oxazole compounds.

- Process for the synthesis of trisubstituted oxazoles.

- Synthetic intermediate of oxazole compound and method for producing the same.

-

A comprehensive review on biological activities of oxazole derivatives. ResearchGate. [Link]

-

Scaffold-based design of kinase inhibitors for cancer therapy. PubMed. [Link]

-

A comprehensive review on biological activities of oxazole derivatives. PubMed Central, National Institutes of Health (NIH). [Link]

-

Diversifying the triquinazine scaffold of a Janus kinase inhibitor. PubMed Central, National Institutes of Health (NIH). [Link]

- Novel oxazole derivative and pharmaceutical composition containing same for prevention or treatment of allergic disease.

-

Fluorinated mechanism-based inhibitors: common themes and recent developments. PubMed. [Link]

-

Biological Importance of Oxazoles. Allied Academies. [Link]

-

Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. National Institutes of Health (NIH). [Link]

-

A brief review on antimicrobial activity of oxazole derivatives. IAJPS. [Link]

-

Drug Discovery - Inhibitor. chemical-kinomics. [Link]

-

Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PubMed Central, National Institutes of Health (NIH). [Link]

-

Benzoyl Peroxide. StatPearls, NCBI Bookshelf. [Link]

-

Difluoromethyl-1,3,4-oxadiazoles Are Selective, Mechanism-Based, and Essentially Irreversible Inhibitors of Histone Deacetylase 6. PubMed. [Link]

-

Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PubMed Central, National Institutes of Health (NIH). [Link]

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alliedacademies.org [alliedacademies.org]

- 3. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. atcc.org [atcc.org]

- 8. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reactionbiology.com [reactionbiology.com]

- 11. assaygenie.com [assaygenie.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of fluorinated oxazole derivatives

An In-Depth Technical Guide to the Biological Activity of Fluorinated Oxazole Derivatives

Foreword

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of rational drug design. The oxazole nucleus, a five-membered heterocycle with a rich history in natural products and synthetic drugs, serves as a versatile and privileged structure.[1][2][3] When combined, the unique properties of the fluorine atom and the oxazole ring give rise to derivatives with profound and diverse biological activities. This guide provides an in-depth exploration of the biological activities of fluorinated oxazole derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their therapeutic potential, provide field-proven experimental protocols for their evaluation, and synthesize structure-activity relationship (SAR) insights to guide future discovery efforts.

The rationale for fluorination is compelling. The introduction of fluorine, the most electronegative element, can dramatically alter a molecule's physicochemical properties.[4] It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through unique electronic interactions, and modulate lipophilicity and pKa to improve membrane permeability and overall pharmacokinetic profiles.[4][5] This guide will illuminate how these principles are applied to the oxazole scaffold to create potent and selective therapeutic candidates.

Section 1: Anticancer Activity of Fluorinated Oxazoles

The proliferation of cancer cells is driven by a complex network of signaling pathways and molecular targets. Fluorinated oxazole derivatives have emerged as potent agents capable of interfering with these processes through various mechanisms, including the inhibition of crucial enzymes and structural proteins.[6]

Mechanistic Insights and Key Molecular Targets

Fluorinated oxazoles exert their anticancer effects by engaging with a range of molecular targets. A prominent mechanism is the inhibition of protein kinases, enzymes that regulate a vast number of cellular processes, including growth, differentiation, and survival.[6] Another key strategy involves the disruption of microtubule dynamics, which are essential for cell division (mitosis). By binding to tubulin, these compounds can prevent the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[6]

Recent studies have highlighted novel targets, such as STAT3 (Signal Transducer and Activator of Transcription 3) and G-quadruplex DNA structures, which are often dysregulated in cancer.[6] The structural diversity of the oxazole core, combined with the electronic influence of fluorine, allows for the fine-tuning of binding interactions to achieve high potency and selectivity for these targets. For instance, a recently developed series of 5-sulfinyl(sulfonyl)-4-arylsulfonyl-substituted 1,3-oxazoles demonstrated significant anticancer activity across a panel of 60 human cancer cell lines, with one fluorophenyl-containing derivative emerging as a promising lead compound.[7]

Quantitative Evaluation of Anticancer Activity

The cytotoxic potential of a compound is typically quantified by its IC50 value, the concentration at which it inhibits 50% of cell growth or viability. A lower IC50 value indicates higher potency. The following table summarizes representative data for fluorinated heterocyclic compounds, illustrating their potency against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Fluorophenyl-isoxazole | Hep3B (Liver) | 5.76 | [8] |

| Fluorophenyl-isoxazole | HepG2 (Liver) | 34.64 | [8] |

| 4-methyl-3-benzoyl allylthiourea | T47D (Breast) | 296 | [9] |

| 4-methyl-3-benzoyl allylthiourea | MCF7/HER2 (Breast) | 134 | [9] |

This table is illustrative. Data for specific fluorinated oxazoles should be populated from targeted studies.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[10][11] It is a foundational experiment in preclinical anticancer drug screening.[12]

Causality: Viable cells contain mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, converting the yellow, water-soluble molecule into a purple, insoluble formazan product.[11] The amount of formazan produced is directly proportional to the number of metabolically active (living) cells. By measuring the absorbance of the solubilized formazan, we can quantify the effect of a test compound on cell viability.[11]

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells (e.g., MCF-7, A549) to ~80% confluency in an appropriate growth medium.

-

Trypsinize the cells, perform a cell count using a hemocytometer, and prepare a cell suspension of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[11]

-

-

Compound Treatment:

-

Prepare a stock solution of the fluorinated oxazole derivative in DMSO.

-

Perform serial dilutions of the stock solution in the cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various compound concentrations to the respective wells. Include wells for a vehicle control (DMSO only) and an untreated control.

-

Incubate the plate for 24-72 hours, depending on the cell line and experimental design.[11]

-

-

MTT Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[10] During this time, observe the formation of purple formazan crystals.

-

-

Formazan Solubilization & Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.[10]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

-

Section 2: Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[13] Fluorinated oxazoles have demonstrated significant potential as antibacterial and antifungal agents, often through mechanisms distinct from existing drug classes.[1][14][15]

Mechanisms and Structure-Activity Relationships

The antimicrobial action of oxazole derivatives can be attributed to their ability to inhibit essential cellular processes in pathogens. For example, some derivatives inhibit bacterial cell division by targeting the FtsZ protein, a crucial component of the bacterial cytoskeleton.[15] Others may interfere with DNA gyrase, an enzyme vital for DNA replication.[1]

Fluorination plays a critical role in enhancing antimicrobial potency. The electron-withdrawing nature of fluorine can increase the acidity of nearby protons, potentially facilitating stronger hydrogen bonding with target enzymes. Furthermore, enhanced lipophilicity can improve the compound's ability to penetrate the complex cell walls of bacteria, particularly Gram-negative species.[4] Studies have shown that specific fluorinated benzofuryl 2-pyrazolin-1-ylthiazoles (a related azole class) exhibit excellent antimicrobial activity.[14] Similarly, trifluoromethylpyridine 1,3,4-oxadiazole derivatives have shown high activity against plant bacterial pathogens.[16]

Quantitative Evaluation of Antimicrobial Activity

The primary metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[17]

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Trifluoromethylpyridine 1,3,4-oxadiazole (6a) | Ralstonia solanacearum | 26.2 | [16] |

| Trifluoromethylpyridine 1,3,4-oxadiazole (6a) | Xanthomonas axonopodis pv. citri | 10.11 | [16] |

| Commercial Standard (Thiodiazole copper) | Ralstonia solanacearum | 97.2 | [16] |

| Commercial Standard (Thiodiazole copper) | Xanthomonas axonopodis pv. citri | 35.3 | [16] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for determining the MIC of a compound and is amenable to high-throughput screening.[18][19]

Causality: By exposing a standardized inoculum of bacteria to a serial two-fold dilution of the test compound in a liquid growth medium, we can pinpoint the precise concentration at which bacterial growth is inhibited. The absence of turbidity (cloudiness) in the wells indicates a lack of bacterial proliferation.

Step-by-Step Methodology:

-

Preparation of Compound Dilutions:

-

In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

-

Prepare a stock solution of the fluorinated oxazole in a suitable solvent (e.g., DMSO) and dilute it in MHB to achieve a starting concentration that is twice the highest desired test concentration.

-

Add 100 µL of this starting solution to well 1.

-

Transfer 50 µL from well 1 to well 2, mix thoroughly, and then transfer 50 µL from well 2 to well 3. Continue this two-fold serial dilution process down to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) receive no compound.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus).

-

Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL.

-

-

Inoculation and Incubation:

-

Add 50 µL of the final bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile MHB only.

-

The final volume in each well is now 100 µL.

-

Seal the plate and incubate at 35-37°C for 16-20 hours.

-

-

Reading and Interpretation:

-

Following incubation, visually inspect the plate for turbidity. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.

-

The MIC is the lowest concentration of the compound (the first well in the dilution series) that shows no visible growth.[17]

-

Section 3: Anti-inflammatory and Neuroprotective Activities

Chronic inflammation and neurodegeneration are hallmarks of numerous debilitating diseases. Fluorinated oxazoles are being investigated for their potential to modulate these processes.[20][21]

Modulating Inflammatory and Neurodegenerative Pathways

The anti-inflammatory properties of oxazole derivatives often stem from their ability to inhibit key enzymes in the arachidonic acid cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[20] By blocking these enzymes, they prevent the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

In the context of neuroprotection, the mechanisms are multifaceted. One promising strategy involves the inhibition of ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation.[21][22] Fluorinated oxazoles have been designed as potent radical-trapping antioxidants that can block this process.[22] Other neuroprotective effects can be attributed to general antioxidant properties, reducing reactive oxygen species (ROS) that contribute to neuronal damage in conditions like Alzheimer's and Parkinson's disease.[23][24]

Experimental Protocol: In Vitro Neuroprotection Assay

This assay evaluates a compound's ability to protect neuronal cells from an induced toxic insult, a common screening method in neurodegenerative disease research.[25][26]

Causality: Neurotoxins like 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂) induce oxidative stress and mitochondrial dysfunction, leading to cell death, mimicking aspects of neurodegenerative pathologies. A successful neuroprotective agent will counteract these effects and preserve cell viability, which can be measured using assays like the MTT or LDH release assay.[23]

Step-by-Step Methodology:

-

Cell Culture:

-

Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in a suitable medium.

-

Seed the cells into a 96-well plate at an appropriate density and allow them to attach and differentiate (if required by the protocol) for 24-48 hours.

-

-

Pre-treatment with Compound:

-

Prepare various concentrations of the fluorinated oxazole derivative in the culture medium.

-

Treat the cells with the compound for a pre-incubation period (e.g., 2-4 hours). This allows the compound to enter the cells and exert its protective effects before the toxic insult.

-

-

Induction of Neurotoxicity:

-

Prepare a fresh solution of a neurotoxin (e.g., H₂O₂ or 6-OHDA) in the culture medium.

-

Add the neurotoxin to the wells already containing the test compound to achieve a final concentration known to cause significant (~50%) cell death.

-

Include control wells: untreated cells, cells treated with the toxin only, and cells treated with the test compound only.

-

Incubate for 24 hours.

-

-

Assessment of Cell Viability:

-